trans-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene typically involves the hydrogenation of phenanthrene under specific conditions. This process can be carried out using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas . The reaction is usually conducted at elevated temperatures and pressures to ensure complete hydrogenation.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene can undergo oxidation reactions to form various oxygenated derivatives.
Reduction: Further reduction of this compound can lead to the formation of more saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with catalysts like Pd/C or PtO2
Substitution: Halogens (e.g., Br2, Cl2), Alkyl halides (e.g., CH3Cl)
Major Products Formed:
Oxidation: Oxygenated derivatives such as alcohols, ketones, and carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: trans-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene is used as a precursor in the synthesis of more complex polycyclic compounds. It serves as a model compound for studying hydrogenation reactions and the behavior of polycyclic hydrocarbons under various conditions .
Biology and Medicine: In biological research, this compound is used to study the interactions of polycyclic hydrocarbons with biological systems. It can be employed in the development of new drugs and therapeutic agents .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the manufacture of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of trans-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxygenated derivatives . In reduction reactions, hydrogen atoms are added to the molecule, resulting in more saturated hydrocarbons . Substitution reactions involve the replacement of hydrogen atoms with other functional groups, altering the chemical properties of the compound .
Comparison with Similar Compounds
cis-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene: A stereoisomer with a different spatial arrangement of hydrogen atoms.
Phenanthrene: The parent compound from which trans-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene is derived.
Dehydroabietic acid: A related compound with similar structural features but different functional groups.
Uniqueness: this compound is unique due to its specific trans configuration, which imparts distinct chemical and physical properties. This configuration influences its reactivity and interactions with other molecules, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
20480-67-5 |
---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
(4aR,10aS)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene |
InChI |
InChI=1S/C14H18/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1,3,5,7,12,14H,2,4,6,8-10H2/t12-,14+/m0/s1 |
InChI Key |
KFGROPZLGDSAPK-GXTWGEPZSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)CCC3=CC=CC=C23 |
Canonical SMILES |
C1CCC2C(C1)CCC3=CC=CC=C23 |
Origin of Product |
United States |
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